Prunasin

Content Navigation

Researchers often incorrectly substitute Prunasin with Amygdalin, introducing a lag phase and requiring different enzymes, which compromises kinetic assay accuracy. Prunasin (CAS 99-18-3) is the (R)-mandelonitrile monoglucoside that provides the exact single-step hydrolysis profile required for prunasin β-glucosidase (EC 3.2.1.118) and chiral UDP-glucosyltransferase validation. - Direct single-step cleavage yields linear mandelonitrile release, eliminating lag. - Absolute (R)-stereospecificity ensures accurate enzyme screening. - Excellent aqueous solubility simplifies assay preparation. Procure with confidence for reproducible cyanogenesis, toxicology, and synthetic biology research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

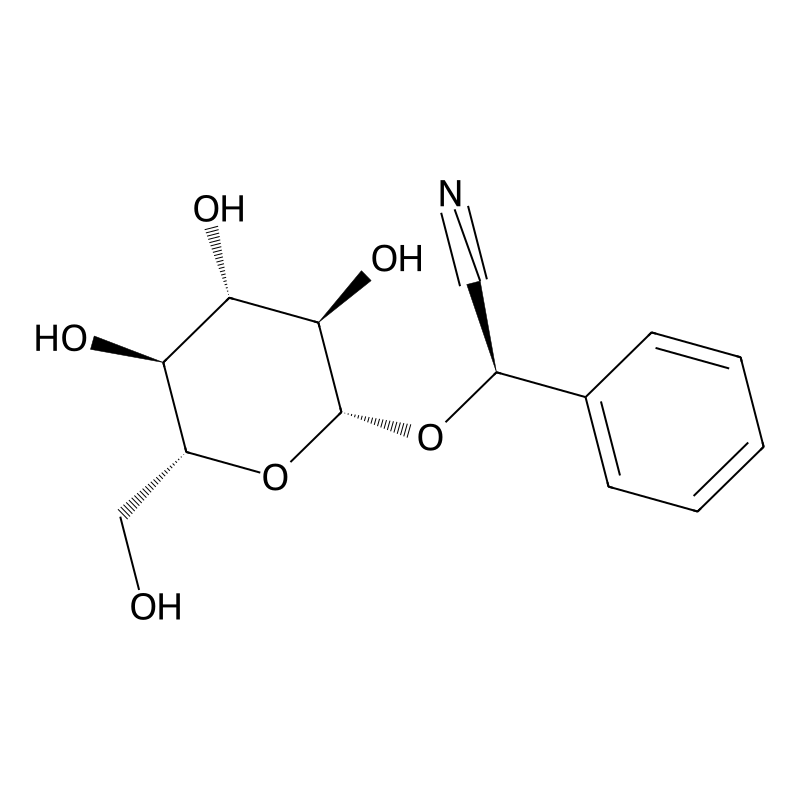

Prunasin (CAS 99-18-3) is a highly characterized cyanogenic monoglucoside, defined structurally as (R)-mandelonitrile β-D-glucoside. As the direct precursor to mandelonitrile in the cyanogenesis pathway of Prunus species, it serves as a critical analytical standard and enzymatic substrate in both food safety and synthetic biology. Unlike more complex diglucosides, Prunasin exhibits excellent aqueous solubility and undergoes a direct, single-step enzymatic cleavage to release glucose and mandelonitrile. This predictable, single-stage degradation profile makes it an essential procurement target for stereospecific enzyme screening, chiral pathway validation, and applications where precise, linear control over cyanohydrin release is required [1].

Research Fit

Cyanogenic glycoside pathway — research on plant defense enzymology and cyanogenesis

Chiral reference-standard workflow — stereochemical control for (R)-prunasin identification

Reported enzyme inhibition context — DNA polymerase β inhibition screening studies

Procurement teams often attempt to substitute Prunasin with Amygdalin, a closely related and more commercially abundant cyanogenic diglucoside. However, this substitution fundamentally compromises kinetic and enzymatic assays. Amygdalin contains a gentiobiose moiety, necessitating a two-step hydrolysis process that introduces a significant kinetic lag phase and requires entirely different enzyme classes (such as EC 3.2.1.117) [1]. Furthermore, substituting Prunasin with its (S)-epimer, Sambunigrin, fails in biosynthetic pathway validation because key glucosyltransferases and hydrolases exhibit absolute stereospecificity for the (R)-configuration of Prunasin[2]. Procuring the exact (R)-monoglucoside is therefore mandatory for accurate single-step kinetic modeling, specific hydrolase screening, and chiral resolution.

Substitution Risk

Stereochemical Mismatch

(R)-prunasin vs (S)-sambunigrin may alter chromatographic behavior and NMR signatures, limiting direct substitution.

Enzymatic Substrate Divergence

Monoglucoside prunasin requires prunasin hydrolase; diglucoside amygdalin adds an upstream cleavage step, shifting kinetics.

Pharmacokinetic Profile Divergence

Reported oral bioavailability may differ substantially from amygdalin, impacting systemic exposure study design.

References

- [1] BRENDA Enzyme Database. 'Information on EC 3.2.1.118 - prunasin beta-glucosidase and EC 3.2.1.117 - amygdalin beta-glucosidase.'

- [2] Bioscience, Biotechnology, and Biochemistry. 'Prunasin production using engineered Escherichia coli expressing UGT85A47 from Japanese apricot and UDP-glucose biosynthetic enzyme genes.'

Absolute Substrate Specificity

Prunasin is the exclusive natural substrate for prunasin β-glucosidase (EC 3.2.1.118), an enzyme critical for the terminal step of cyanogenesis. Assays attempting to use Amygdalin as a substitute yield zero activity, as the enzyme cannot cleave the β-1,6-glycosidic bond of the gentiobiose moiety. Conversely, amygdalin hydrolase (EC 3.2.1.117) shows absolute specificity for Amygdalin and zero activity toward Prunasin[1].

| Evidence Dimension | Substrate specificity for EC 3.2.1.118 |

| Target Compound Data | Prunasin: 100% specific cleavage to mandelonitrile and glucose. |

| Comparator Or Baseline | Amygdalin: 0% cleavage (inactive). |

| Quantified Difference | Absolute non-interchangeability (binary active/inactive profile). |

| Conditions | Standard in vitro enzymatic assay for EC 3.2.1.118. |

Procurement of Prunasin is strictly required to assay or screen for EC 3.2.1.118 activity, as the cheaper Amygdalin substitute will result in false-negative assay readouts.

Linear Hydrolysis Kinetics

When subjected to general β-glucosidase hydrolysis, Prunasin exhibits a significantly faster and more linear cleavage rate compared to Amygdalin. In standardized assays at 10^-3 M substrate concentrations, Prunasin achieved a hydrolysis rate of 1.39 nmol/min/mg protein, whereas Amygdalin only reached 0.57 nmol/min/mg protein and displayed a curvilinear plot due to the lag phase inherent to its two-step degradation [1].

| Evidence Dimension | Enzymatic hydrolysis rate |

| Target Compound Data | Prunasin: 1.39 nmol/min/mg protein (linear kinetics). |

| Comparator Or Baseline | Amygdalin: 0.57 nmol/min/mg protein (curvilinear kinetics with lag phase). |

| Quantified Difference | ~2.44-fold faster initial hydrolysis rate for Prunasin. |

| Conditions | 10^-3 M substrate concentration in standard β-glucosidase assay. |

For researchers requiring rapid, predictable, single-step generation of mandelonitrile or cyanide in vitro, Prunasin avoids the kinetic bottlenecks associated with diglucosides.

Stereospecificity in Metabolic Engineering

In the metabolic engineering of microbial systems to produce cyanogenic glucosides, the UDP-glucosyltransferase UGT85A47 exhibits strict stereospecificity. When fed racemic mandelonitrile, the enzyme exclusively produces the (R)-epimer, Prunasin, with no detectable formation of the (S)-epimer, Sambunigrin. Quantifying this chiral purity requires Prunasin as the exact analytical standard for chiral HPLC [1].

| Evidence Dimension | Enzymatic synthesis stereospecificity (UGT85A47) |

| Target Compound Data | Prunasin ((R)-epimer): Exclusively synthesized and detected via chiral HPLC. |

| Comparator Or Baseline | Sambunigrin ((S)-epimer): 0% formation detected. |

| Quantified Difference | 100% stereoselectivity for the Prunasin configuration. |

| Conditions | Recombinant UGT85A47 assay using racemic mandelonitrile and UDP-glucose at pH 4.0. |

Validating the stereospecific output of engineered biosynthetic pathways requires the exact Prunasin standard to resolve the (R)-epimer from the inactive (S)-epimer during chromatography.

Hydrolase Substrate Screening

In plant physiology, food safety, and enzyme discovery, Prunasin is the mandatory substrate for quantifying the activity of prunasin β-glucosidase (EC 3.2.1.118). Because this enzyme cannot cleave diglucosides like Amygdalin, using Prunasin isolates the terminal step of cyanogenesis, allowing for precise kinetic modeling and inhibitor screening without interference from upstream amygdalin hydrolases [1].

Cyanogenesis Kinetic Modeling

For toxicological studies or in vitro models of cyanogenesis, Prunasin provides a direct, single-step kinetic profile. Unlike Amygdalin, which introduces a lag phase due to its two-step degradation, Prunasin delivers a linear release of mandelonitrile. This makes it the preferred procurement choice for developing rapid, predictable cyanide-release assays [2].

Chiral Standard for Metabolic Engineering

Prunasin is essential as a chiral reference standard when engineering microbial hosts (like E. coli or Saccharomyces cerevisiae) to express plant UDP-glucosyltransferases (e.g., UGT85A47). Because these enzymes are highly stereoselective, Prunasin allows researchers to confirm the exclusive production of the (R)-enantiomer via chiral HPLC, ensuring the engineered pathway mimics natural plant biosynthesis accurately [3].

Application Fit

References

- [1] BRENDA Enzyme Database. 'Information on EC 3.2.1.118 - prunasin beta-glucosidase.'

- [2] WHO Food Additives Series 30. 'Cyanogenic glycosides.' International Programme on Chemical Safety (IPCS).

- [3] Bioscience, Biotechnology, and Biochemistry. 'Prunasin production using engineered Escherichia coli expressing UGT85A47 from Japanese apricot and UDP-glucose biosynthetic enzyme genes.'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Explore Compound Types

O4Si-4